5-(2-Fluorophenyl)-2-piperidone
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Overview
Description
5-(2-Fluorophenyl)-2-piperidone is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a piperidone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-2-piperidone typically involves the reaction of 2-fluorophenylacetic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the piperidone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Fluorophenyl)-2-piperidone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted piperidones.
Scientific Research Applications
5-(2-Fluorophenyl)-2-piperidone has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 5-(2-Fluorophenyl)-2-piperidone exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes.
Comparison with Similar Compounds
5-(2-Fluorophenyl)-2-piperidone is structurally similar to other fluorinated piperidones, such as 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde and 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. its unique fluorophenyl group confers distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
5-(2-fluorophenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-4-2-1-3-9(10)8-5-6-11(14)13-7-8/h1-4,8H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQTUEGOLGWRIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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